1-(5-Fluoro-2-methylphenyl)propan-1-one
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Overview
Description
1-(5-Fluoro-2-methylphenyl)propan-1-one is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a propanone group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-methylphenyl)propan-1-one can be synthesized through several methods, including Friedel-Crafts acylation. In this process, 5-fluoro-2-methylbenzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale batch reactors are commonly employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-2-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) in the presence of a catalyst can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(5-Fluoro-2-methylphenyl)propanoic acid.
Reduction: 1-(5-Fluoro-2-methylphenyl)propan-1-ol.
Substitution: Brominated derivatives of the benzene ring.
Scientific Research Applications
1-(5-Fluoro-2-methylphenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
1-(5-Fluoro-2-methylphenyl)propan-1-one is structurally similar to other fluorinated aromatic ketones, such as 1-(4-fluoro-2-methylphenyl)propan-1-one and 1-(3-fluoro-2-methylphenyl)propan-1-one. These compounds differ in the position of the fluorine atom on the benzene ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which affects its physical and chemical properties.
Comparison with Similar Compounds
1-(4-fluoro-2-methylphenyl)propan-1-one
1-(3-fluoro-2-methylphenyl)propan-1-one
1-(2-fluoro-5-methylphenyl)propan-1-one
This comprehensive overview provides a detailed understanding of 1-(5-Fluoro-2-methylphenyl)propan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBNCNJACOIPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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